(R)-Mequitazine
Overview
Description
(R)-Mequitazine, also known as V-0162, is a muscarinic acetylcholine receptor (M-AChRs) antagonist potentially for the treatment of asthma.
Scientific Research Applications
Antihistamine Efficacy
(R)-Mequitazine is recognized for its efficacy as an antihistamine. In a study comparing its effects to other antihistamines, mequitazine was found to be as effective as brompheniramine in treating allergic disorders, with significantly less drowsiness (Blamoutier, 1978). Another study highlighted its effectiveness in the symptomatic treatment of allergic rhinitis, with significant relief of nasal symptoms compared to placebo (Skassa-Brociek et al., 1988).
Interaction with Other Drugs
Mequitazine's interaction with other drugs is also an area of research interest. A study evaluating the effect of mequitazine on the pharmacokinetics of theophylline in asthmatic patients found no significant change, suggesting that mequitazine does not influence the pharmacokinetics of theophylline (Hasegawa et al., 2004).
Impact on Central Nervous System
The impact of mequitazine on the central nervous system has been studied, with findings indicating less sedative or depressive actions on the central nervous system compared to other antihistamines (Dhorranintra et al., 1990).
Antiallergic Effects
Mequitazine's antiallergic effects have been demonstrated in in vivo experiments, showing significant inhibition of passive cutaneous anaphylaxis in rats (Kohno et al., 1988).
Interaction with Membranes
Research on mequitazine's interaction with phospholipid model membranes showed its effect on the phase transition temperature and the broadening of the transition peak of liposomes, indicating an interaction with both the polar head groups and hydrophobic membrane interior (Ahmed et al., 1980).
Properties
IUPAC Name |
10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDBMAJZXIPGC-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147780-50-5 | |
Record name | Mequitazine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147780505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEQUITAZINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05VP796JC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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